molecular formula C9H9F4N B2873292 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1098068-92-8

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B2873292
CAS No.: 1098068-92-8
M. Wt: 207.172
InChI Key: FYARORXHFRMUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine is a primary amine featuring a phenyl ring substituted with a fluorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3). The electron-withdrawing nature of the -CF₃ and -F groups enhances metabolic stability and influences electronic properties, which is critical for receptor binding in bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYARORXHFRMUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098068-92-8
Record name 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and ethanamine.

    Synthetic Route: One common method involves the reductive amination of 4-fluoro-3-(trifluoromethyl)benzaldehyde with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring.

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of agrochemicals, materials science, and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its structure, it can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield References
Target Compound : 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine C4-F, C3-CF₃ C₉H₉F₄N 207.17 Predicted pKa: 8.62; moderate lipophilicity N/A
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine C3-CF₃ C₉H₁₀F₃N 189.18 Higher basicity due to absence of electron-withdrawing -F; synthesized via HCl/dioxane route Not specified
(1R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine C3-CF₃, ethanamine-CF₃ C₁₀H₈F₆N 280.17 Chiral (R-configuration); enhanced lipophilicity Not specified
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine Thiazole core, C4-Cl, C3-F C₁₁H₁₀ClFN₂S 256.73 Heterocyclic system increases π-stacking potential Not specified
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C4-OCH₂CF₃ C₁₀H₁₂F₃NO 219.20 Trifluoroethoxy group improves solubility Not specified
1-(4-Chlorophenyl)-N,N-dimethylethan-1-amine C4-Cl, dimethylamine C₁₀H₁₅ClN 184.69 Tertiary amine; reduced hydrogen-bonding capacity 97% (after purification)

Physicochemical Properties

  • Lipophilicity: The target compound’s -CF₃ and -F substituents increase lipophilicity compared to non-halogenated analogues. However, 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine (logP ~2.5) is more polar due to the ether oxygen .
  • Basicity : The primary amine in the target compound (predicted pKa 8.62) is less basic than tertiary amines (e.g., 1-(4-chlorophenyl)-N,N-dimethylethan-1-amine) but more basic than thiazole-containing analogues .

Biological Activity

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine, with the CAS number 1098068-92-8, is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources and studies.

  • Molecular Formula : C9H9F4N
  • Molecular Weight : 207.17 g/mol
  • Purity : ≥95%
  • Physical State : Solid at room temperature

This compound acts primarily as a selective inhibitor in various biochemical pathways. Its structural characteristics allow it to interact with specific enzyme targets, particularly monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters.

Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on MAO-B, with IC50 values ranging from 21 nM to 46 nM, demonstrating a promising avenue for the treatment of neurodegenerative diseases such as Parkinson's disease .

Anti-Cancer Properties

Recent studies have explored the anti-tumor effects of derivatives related to this compound. For instance, compounds derived from this structure have shown potent inhibitory activity against human breast cancer cell lines (MCF-7), with IC50 values as low as 20.2 μM . The mechanism appears to involve the induction of reactive oxygen species (ROS) and subsequent DNA damage leading to apoptosis in cancer cells.

Neuroprotective Effects

Given its potential as a MAO-B inhibitor, there is ongoing research into its neuroprotective properties. Compounds that inhibit MAO-B are known to reduce oxidative stress and enhance dopamine levels, which could be beneficial in treating conditions such as Alzheimer's and Parkinson's disease .

Study 1: MAO-B Inhibition

In a study focusing on the design and synthesis of MAO-B inhibitors, various derivatives were synthesized and evaluated for their inhibitory potency. The compound M3, structurally related to this compound, demonstrated an IC50 value of 21 nM against MAO-B, indicating strong potential for therapeutic applications in neurodegenerative disorders .

Study 2: Anti-Tumor Activity

Another study investigated the anti-tumor effects of modified pomalidomide derivatives, where compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells. The findings suggested that these compounds could induce cell death through ROS generation and DNA damage pathways .

Data Summary

Property Value
Molecular FormulaC9H9F4N
Molecular Weight207.17 g/mol
Purity≥95%
IC50 (MAO-B Inhibition)21 nM (M3 derivative)
IC50 (MCF-7 Cell Line)20.2 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.